2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile
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Overview
Description
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group bonded to a nitrile group through a prop-2-enenitrile linkage. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the reaction of trimethylsilyl chloride with an alcohol or phenol to form the trimethylsiloxy derivative, which is then reacted with a nitrile compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)methyl]-2-propen-1-ol: Similar in structure but with a hydroxyl group instead of a nitrile group.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid ester group instead of a nitrile group.
Uniqueness
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and modification of molecules .
Properties
CAS No. |
65653-75-0 |
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Molecular Formula |
C7H13NOSi |
Molecular Weight |
155.27 g/mol |
IUPAC Name |
2-(trimethylsilyloxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H13NOSi/c1-7(5-8)6-9-10(2,3)4/h1,6H2,2-4H3 |
InChI Key |
DJLCHOTXPWSZTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(=C)C#N |
Origin of Product |
United States |
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